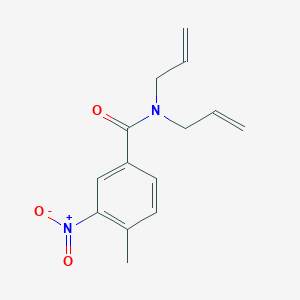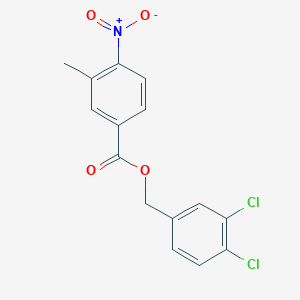![molecular formula C22H20N2O2 B5729058 N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5729058.png)
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide, also known as AMN082, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide has been extensively studied for its potential applications in various scientific fields. In neuroscience, it has been shown to modulate the activity of metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in regulating synaptic transmission and plasticity. This makes this compound a potential candidate for the treatment of neurological disorders such as anxiety, depression, and schizophrenia.
In pharmacology, this compound has been shown to have potential applications in drug discovery and development. It has been used as a tool compound to study the pharmacological properties of mGluR7 and to identify new drug targets for the treatment of neurological disorders.
Wirkmechanismus
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide acts as a positive allosteric modulator of mGluR7, which means that it enhances the receptor's activity without directly binding to its active site. This leads to an increase in the release of inhibitory neurotransmitters such as GABA and glycine, which results in a decrease in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it enhances the activity of mGluR7 and increases the release of inhibitory neurotransmitters. In vivo studies have shown that it has anxiolytic and antidepressant effects, reduces seizures, and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide has several advantages for lab experiments. It is a highly specific and potent modulator of mGluR7, which makes it an ideal tool compound for studying the receptor's pharmacological properties. It is also relatively stable and easy to synthesize.
However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it challenging to administer to animals or cells. It also has a short half-life, which means that its effects are often short-lived.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide. One area of research is the development of new compounds that are more potent and selective modulators of mGluR7. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders. Finally, there is a need for more studies to elucidate the mechanism of action of this compound and its effects on neuronal function and behavior.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential applications in various scientific fields, including neuroscience and pharmacology. Its ability to modulate the activity of mGluR7 makes it an ideal tool compound for studying the receptor's pharmacological properties and identifying new drug targets for the treatment of neurological disorders. While there are some limitations to using this compound in lab experiments, its advantages make it a valuable compound for scientific research.
Synthesemethoden
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1-naphthylacetic acid with thionyl chloride to form 1-naphthylacetyl chloride. The resulting compound is then reacted with N-(4-aminophenyl)acetamide in the presence of triethylamine to form this compound.
Eigenschaften
IUPAC Name |
(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16(25)24(2)20-13-11-19(12-14-20)23-22(26)15-10-18-8-5-7-17-6-3-4-9-21(17)18/h3-15H,1-2H3,(H,23,26)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAKLRAOYIZTGS-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)


![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)


![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)
![phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate](/img/structure/B5729087.png)